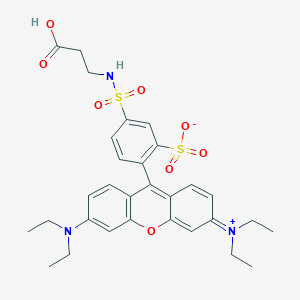
2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of Diethylamino Groups: The diethylamino groups are introduced via alkylation reactions using diethylamine and suitable alkylating agents.
Sulfonation and Carboxylation: The sulfonate and carboxylate groups are introduced through sulfonation and carboxylation reactions, respectively, using reagents like sulfuric acid and chloroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the xanthylium core, potentially leading to the formation of reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups, leading to derivatives with altered properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a fluorescent dye for various analytical techniques, including chromatography and spectroscopy.
Biology
In biological research, it serves as a staining agent for visualizing cellular structures and processes under a microscope.
Medicine
In medicine, it is used in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry
Industrially, it is employed in the manufacturing of dyes and pigments for textiles, inks, and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for visualization and analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used dye in biological staining and diagnostic assays.
Eosin Y: A dye used in histology for staining tissues.
Uniqueness
2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as specific staining techniques and fluorescence-based assays.
Propriétés
IUPAC Name |
5-(2-carboxyethylsulfamoyl)-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8S2/c1-5-32(6-2)20-9-12-23-26(17-20)41-27-18-21(33(7-3)8-4)10-13-24(27)30(23)25-14-11-22(19-28(25)43(38,39)40)42(36,37)31-16-15-29(34)35/h9-14,17-19,31H,5-8,15-16H2,1-4H3,(H-,34,35,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZVRKFORQUPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCC(=O)O)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
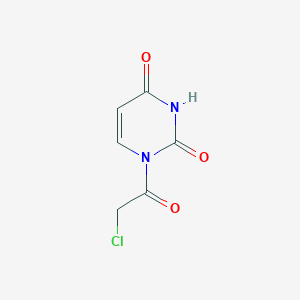
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
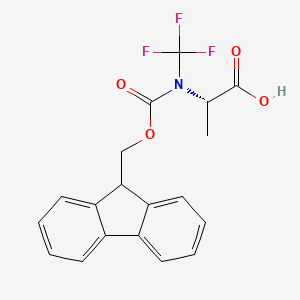
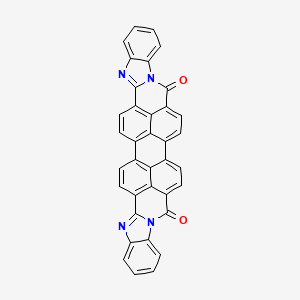
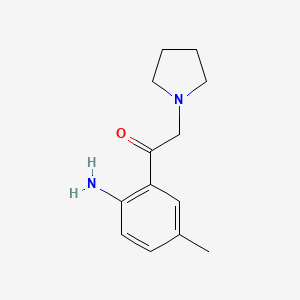

![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
